"3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one" synthesis pathway
"3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Introduction
3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a substituted N-aryl lactam, a class of compounds of significant interest in medicinal chemistry and materials science. The pyrrolidin-2-one core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. The introduction of bromine atoms at specific positions on both the lactam ring and the N-aryl substituent provides handles for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecular architectures.
This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one. The proposed synthesis is based on established organic chemistry principles and analogous transformations reported in the literature. We will delve into the strategic considerations for each synthetic step, provide detailed experimental protocols, and discuss the underlying reaction mechanisms.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a two-part strategy: the formation of the N-aryl pyrrolidinone core followed by the selective bromination of the lactam ring. The N-aryl pyrrolidinone itself can be constructed from a suitable aniline and a C4 carbonyl precursor.
Part A: Synthesis of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
The first part of the synthesis focuses on the construction of the N-aryl pyrrolidinone intermediate. This can be achieved by the condensation of 4-bromo-3-methylaniline with a suitable C4 electrophile. While several methods exist for the formation of N-aryl lactams, a common and effective approach involves the reaction of an aniline with γ-butyrolactone under conditions that promote amide formation, or a two-step process involving acylation with 4-chlorobutyryl chloride followed by intramolecular cyclization.
Synthesis of 4-Bromo-3-methylaniline
The required starting material, 4-bromo-3-methylaniline, can be prepared from 3-methylaniline (m-toluidine) via electrophilic aromatic substitution. To control the regioselectivity of the bromination, the highly activating amino group is first protected as an acetamide.
Experimental Protocol: Synthesis of 4-Bromo-3-methylaniline
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Acetylation of 3-methylaniline:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylaniline (1.0 equiv.) in glacial acetic acid.
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Add acetic anhydride (1.1 equiv.) dropwise while stirring.
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Heat the mixture to 50-60 °C for 1 hour.
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Pour the reaction mixture into cold water to precipitate the N-(3-methylphenyl)acetamide.
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Filter the solid, wash with water, and dry.
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Bromination of N-(3-methylphenyl)acetamide:
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Dissolve the dried acetamide in a suitable solvent such as acetic acid.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine (1.0 equiv.) in acetic acid dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
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Pour the mixture into a solution of sodium bisulfite in water to quench excess bromine[1].
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Filter the precipitated 4-bromo-3-methyl-N-phenylacetamide, wash with water, and dry.
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Hydrolysis of the Acetamide:
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Suspend the crude 4-bromo-3-methyl-N-phenylacetamide in a mixture of ethanol and concentrated hydrochloric acid[1].
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Reflux the mixture for 3-4 hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution) to liberate the free amine.
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Extract the 4-bromo-3-methylaniline with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product.
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Formation of the Pyrrolidinone Ring
With the aniline in hand, the next step is the formation of the lactam ring. A direct reaction with γ-butyrolactone at high temperatures is one option. A more controlled, two-step approach is often preferred for higher yields.
Experimental Protocol: Synthesis of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
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Acylation with 4-Chlorobutyryl Chloride:
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Dissolve 4-bromo-3-methylaniline (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.2 equiv.) in a dry, aprotic solvent like dichloromethane or THF under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of 4-chlorobutyryl chloride (1.1 equiv.) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Wash the reaction mixture with water, dilute HCl, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude N-(4-bromo-3-methylphenyl)-4-chlorobutanamide.
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Intramolecular Cyclization:
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Dissolve the crude N-(4-bromo-3-methylphenyl)-4-chlorobutanamide in a polar aprotic solvent such as DMF or DMSO.
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Add a strong base, such as sodium hydride (1.2 equiv., 60% dispersion in mineral oil), portion-wise at 0 °C.
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After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Carefully quench the reaction with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one[2].
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Part B: α-Bromination of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
The final step is the introduction of a bromine atom at the 3-position of the pyrrolidinone ring. This is an α-halogenation of a carbonyl compound. The reaction can proceed via an enolate or an enol intermediate. The use of N-Bromosuccinimide (NBS) is a common and effective method for such transformations. The reaction can be initiated by a radical initiator or an acid catalyst.
Mechanism of α-Bromination
Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS, followed by deprotonation to yield the α-brominated product.
Experimental Protocol: Synthesis of 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
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Reaction Setup:
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In a round-bottom flask protected from light, dissolve 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (1.0 equiv.) in a suitable solvent such as carbon tetrachloride or acetonitrile.
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Add N-Bromosuccinimide (NBS) (1.1 equiv.) to the solution.
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Add a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or an acid catalyst such as p-toluenesulfonic acid.
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Reaction Execution:
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield the final product, 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.
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Overall Synthetic Workflow
The complete synthetic pathway is summarized in the following diagram:
Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| A1 | 3-Methylaniline | Acetic anhydride, Acetic acid | N-(3-methylphenyl)acetamide | High |
| A2 | N-(3-methylphenyl)acetamide | Bromine, Acetic acid | 4-Bromo-3-methyl-N-phenylacetamide | Good to High |
| A3 | 4-Bromo-3-methyl-N-phenylacetamide | HCl, Ethanol | 4-Bromo-3-methylaniline | Good |
| A4 | 4-Bromo-3-methylaniline | 4-Chlorobutyryl chloride, Et3N | N-(4-bromo-3-methylphenyl)-4-chlorobutanamide | Good |
| A5 | N-(4-bromo-3-methylphenyl)-4-chlorobutanamide | NaH, DMF | 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | Moderate to Good |
| B | 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | NBS, AIBN (cat.) | 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | Moderate |
Conclusion
The synthesis of 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one can be effectively achieved through a multi-step sequence starting from commercially available 3-methylaniline. The key transformations include a regioselective bromination of the aromatic ring, construction of the N-aryl pyrrolidinone core via acylation and subsequent intramolecular cyclization, and a final selective α-bromination of the lactam ring. The protocols provided are based on well-established and reliable chemical reactions, offering a solid foundation for the laboratory preparation of this and structurally related compounds. Careful control of reaction conditions and appropriate purification at each stage are crucial for obtaining the target molecule in good yield and high purity.
References
- EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google P
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])
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Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - MDPI. (URL: [Link])
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Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed. (URL: [Link])
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2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (URL: [Link])
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. (URL: [Link])
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3-bromo-4-aminotoluene - Organic Syntheses Procedure. (URL: [Link])
